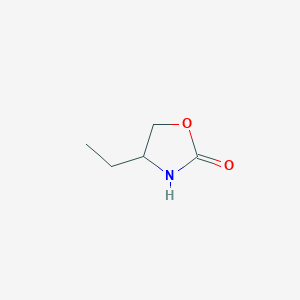

4-Ethyl-1,3-oxazolidin-2-one

概要

説明

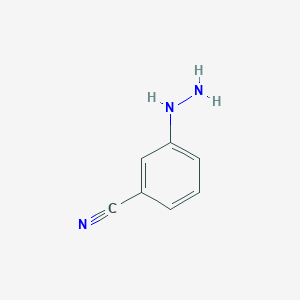

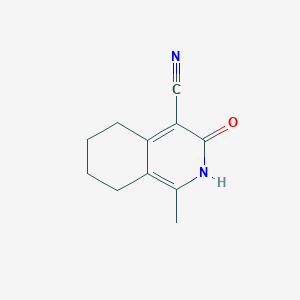

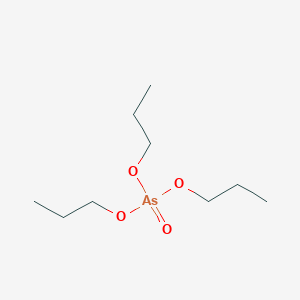

4-Ethyl-1,3-oxazolidin-2-one is a chemical compound with the empirical formula C7H13N3 . It is a solid substance and is part of a class of compounds known as oxazolidinones .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-Ethyl-1,3-oxazolidin-2-one, can be achieved through a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular formula of 4-Ethyl-1,3-oxazolidin-2-one is C5H9NO2 . Its average mass is 115.131 Da and its monoisotopic mass is 115.063332 Da .Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, are interesting heterocyclic compounds that are used both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .Physical And Chemical Properties Analysis

4-Ethyl-1,3-oxazolidin-2-one is a solid substance . Its empirical formula is C7H13N3 and its molecular weight is 139.20 .科学的研究の応用

Synthesis of Pharmaceutical Compounds

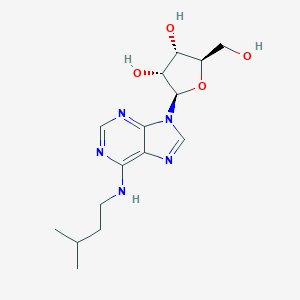

4-Ethyl-1,3-oxazolidin-2-one: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its oxazolidinone ring is a crucial element in the production of antibiotics like linezolid , which is effective against Gram-positive bacteria, including drug-resistant strains such as MRSA . The compound’s versatility allows for the creation of diverse pharmaceuticals, addressing a range of infections and diseases.

Asymmetric Synthesis

The compound is used in asymmetric synthesis, a method crucial for creating compounds with specific chirality. Chirality is a property of asymmetry important in several biological molecules. The use of 4-Ethyl-1,3-oxazolidin-2-one in asymmetric synthesis helps in the production of enantiomerically pure substances, which are essential for the effectiveness and safety of various drugs .

Antibacterial Activity

Research has shown that oxazolidin-2-ones exhibit significant antibacterial activity4-Ethyl-1,3-oxazolidin-2-one can be utilized to develop new antibacterial agents that are potent against a range of bacterial infections, including those resistant to other antibiotics .

Organic Synthesis Building Blocks

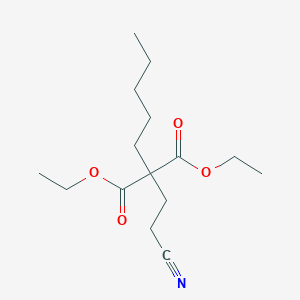

As a building block in organic synthesis, 4-Ethyl-1,3-oxazolidin-2-one is used to construct more complex molecules. Its structure is particularly useful in the formation of foldamers—artificial molecules that mimic the properties of peptides—which have potential applications in nanotechnology and materials science .

Total Synthesis of Natural Products

4-Ethyl-1,3-oxazolidin-2-one: is instrumental in the total synthesis of natural products, such as the concise total synthesis of (−)-cytoxazone. This natural product has shown promising pharmacological properties, and the ability to synthesize it efficiently opens up possibilities for its use in drug development .

作用機序

Target of Action

The primary targets of 4-Ethyl-1,3-oxazolidin-2-one are bacteria , specifically enterococci and staphylococci . This compound belongs to the class of oxazolidin-2-ones , which are known for their antibacterial activity .

Mode of Action

4-Ethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It is considered bacteriostatic for enterococci and staphylococci, meaning it inhibits their growth and reproduction . bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis, meaning it kills these bacteria .

Biochemical Pathways

It is known that oxazolidin-2-ones interfere with bacterial protein synthesis, which disrupts their growth and reproduction .

Pharmacokinetics

It is known that other oxazolidin-2-ones have favorable distribution to the brain , suggesting that 4-Ethyl-1,3-oxazolidin-2-one may have similar properties.

Result of Action

The result of 4-Ethyl-1,3-oxazolidin-2-one’s action is the inhibition of bacterial growth and reproduction, and in some cases, the death of the bacteria . This makes it a potentially effective antibacterial agent.

Safety and Hazards

将来の方向性

Oxazolidin-2-ones, including 4-Ethyl-1,3-oxazolidin-2-one, have drawn a considerable amount of interest from the synthetic community . They often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, they provide a promising method for the early phases of drug discovery .

特性

IUPAC Name |

4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313993 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-oxazolidinone | |

CAS RN |

16112-60-0 | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)